1-Chloro-4-methoxy-2,3-dimethylbutane

Description

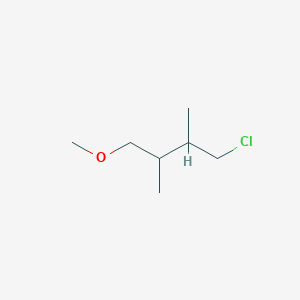

1-Chloro-4-methoxy-2,3-dimethylbutane (CAS: 1592459-71-6) is a branched aliphatic ether-chloro compound with the molecular formula C₇H₁₅ClO and a molecular weight of 150.64 g/mol . The compound features a chloro substituent at position 1, a methoxy group at position 4, and two methyl groups at positions 2 and 3 on the butane backbone. It is classified as a lab-use chemical with a minimum purity of 95% and is listed as discontinued by suppliers like Biosynth . Limited commercial availability and sparse physical property data (e.g., melting/boiling points) suggest its primary use in specialized synthetic or research applications.

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-chloro-4-methoxy-2,3-dimethylbutane |

InChI |

InChI=1S/C7H15ClO/c1-6(4-8)7(2)5-9-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

VAJBGHWSGBKJIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)C(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methoxy-2,3-dimethylbutane can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2,3-dimethylbutane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxy-2,3-dimethylbutane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of 4-methoxy-2,3-dimethylbutanol or 4-methoxy-2,3-dimethylbutylamine.

Oxidation: Formation of 4-methoxy-2,3-dimethylbutanal or 4-methoxy-2,3-dimethylbutanoic acid.

Reduction: Formation of 4-methoxy-2,3-dimethylbutane or 4-methoxy-2,3-dimethylbutanol.

Scientific Research Applications

1-Chloro-4-methoxy-2,3-dimethylbutane has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-chloro-4-methoxy-2,3-dimethylbutane is highlighted through comparisons with analogous chloro- and methoxy-substituted alkanes. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Differences

1-Chloro-4-methoxybutane (C₅H₁₁ClO) :

- Simpler structure with fewer methyl groups, reducing steric hindrance.

- Lower molecular weight (122.59 vs. 150.64 g/mol) and higher polarity due to the linear arrangement of Cl and OCH₃ groups.

- Used as a precursor in alkylation or etherification reactions .

4-Chloro-1,1-dimethoxybutane (C₆H₁₂ClO₂) :

- Features two methoxy groups at position 1, increasing its stability as an acetal.

- Higher oxygen content enhances solubility in polar solvents.

- Valued in pharmaceutical manufacturing for controlled release formulations .

1-Chloro-3,3-dimethylbutane (C₆H₁₁Cl) :

- Lacks oxygenated groups, making it less polar.

- The 3,3-dimethyl substitution stabilizes carbocations during reactions (e.g., HI addition), favoring tertiary product formation .

Key Research Findings

- Mass Spectrometry : Cyclobutane analogs with methoxy and methyl groups (e.g., bis(4-methoxyphenyl)-dimethylcyclobutane) exhibit fragmentation patterns dominated by methyl or methoxy loss (e.g., [M-CH₃]+), suggesting similar behavior in the target compound .

- Stability : Methyl branching in 1-chloro-3,3-dimethylbutane promotes carbocation stability during HI addition, favoring 2-iodo-2,3-dimethylbutane as the major product . This highlights how substituent positioning dictates reaction pathways in branched chloroalkanes.

Biological Activity

1-Chloro-4-methoxy-2,3-dimethylbutane is a branched alkyl halide characterized by its unique combination of functional groups, which influences its biological activity and potential applications in various fields, including pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with enzymes and receptors, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C_9H_{11}ClO

- Molecular Weight : Approximately 150.65 g/mol

- Functional Groups : Chlorine atom, methoxy group (-OCH₃), and two methyl groups (-CH₃) attached to a butane structure.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. The chlorine atom and methoxy group can participate in hydrogen bonding, affecting enzyme conformation and activity.

- Receptor Binding : Research indicates potential receptor binding capabilities that could modulate cellular processes. This includes interactions that may lead to changes in signal transduction pathways.

Antimalarial Potential

Recent investigations into similar compounds have highlighted their potential as antimalarial agents. Although direct studies on this compound are scarce, its structural features may contribute to antimalarial activity through mechanisms analogous to those observed in other halogenated organic compounds .

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions:

- Chlorination of 4-Methoxy-2,3-dimethylbutane :

- Reagents : Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Conditions : The reaction is generally conducted under reflux conditions to ensure complete chlorination.

- Yield Optimization : In industrial applications, continuous flow reactors may be utilized for improved yields.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Chloro-4-methoxybutane | Lacks additional methyl groups; different reactivity. |

| 1-Chloro-2,3-dimethylbutane | Lacks the methoxy group; alters chemical behavior. |

| 4-Methoxy-2,3-dimethylbutane | Lacks the chlorine atom; affects substitution pathways. |

This comparison highlights how the presence of specific functional groups in this compound contributes to its distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.